3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a synthetic organic compound belonging to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the 3-position, a methyl group at the 5-position, and a tosyl group at the 1-position of the pyrrolo[2,3-b]pyridine core. The unique structural features of this compound make it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Preparation Methods
The synthesis of 3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step synthetic routes. One common method includes the iodination of 5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure selective iodination at the 3-position. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that target specific biological pathways.
Medicine: It is investigated for its potential as a lead compound in drug discovery, particularly in targeting cancer-related pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. For example, derivatives of pyrrolo[2,3-b]pyridine have been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is implicated in various types of cancer .
Comparison with Similar Compounds
3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
5-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: This compound has a bromine atom at the 5-position instead of a methyl group, which may affect its reactivity and biological activity.
Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: This derivative contains a carboxylate group at the 4-position, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-iodo-5-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O2S/c1-10-3-5-12(6-4-10)21(19,20)18-9-14(16)13-7-11(2)8-17-15(13)18/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYZIHYYMUAUCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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